molecular formula C10H6Br4 B14436524 Benzene, 1,4-bis(2,2-dibromoethenyl)- CAS No. 77295-67-1

Benzene, 1,4-bis(2,2-dibromoethenyl)-

Cat. No.: B14436524
CAS No.: 77295-67-1
M. Wt: 445.77 g/mol
InChI Key: HSYZXVGUJJBTOB-UHFFFAOYSA-N
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Description

The compound "Benzene, 1,4-bis(2,2-dibromoethenyl)-" (CAS 7436-90-0) is a halogenated aromatic hydrocarbon featuring two 2,2-dibromoethenyl substituents at the 1,4-positions of a benzene ring. Key properties include:

  • Molecular weight: ~261.94 g/mol (mono-substituted) .
  • Spectral data: ¹H NMR (500 MHz, CDCl₃): δ 7.34–7.58 ppm (aromatic and ethenyl protons) . IR (film): Peaks at 3057, 1703, 1595, 1493 cm⁻¹ (C=C, C-Br, and aromatic stretching) . This compound is primarily used as a synthetic intermediate in organobromine chemistry, such as in copper-mediated coupling reactions to prepare ynamides .

Properties

CAS No.

77295-67-1

Molecular Formula

C10H6Br4

Molecular Weight

445.77 g/mol

IUPAC Name

1,4-bis(2,2-dibromoethenyl)benzene

InChI

InChI=1S/C10H6Br4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-6H

InChI Key

HSYZXVGUJJBTOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)C=C(Br)Br

Origin of Product

United States

Preparation Methods

Radical Bromination of Alkyl-Substituted Benzene Derivatives

A foundational approach involves radical-mediated bromination of alkylbenzene precursors. For example, 1,4-bis(bromomethyl)benzene serves as a critical intermediate, synthesized via radical bromination of p-xylene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under reflux conditions. The reaction proceeds through a radical chain mechanism, where BPO initiates homolytic cleavage of NBS to generate bromine radicals. These radicals abstract hydrogen atoms from the methyl groups of p-xylene, forming benzyl radicals that subsequently react with bromine to yield 1,4-bis(bromomethyl)benzene.

Reaction Conditions:

  • Solvent: Carbon tetrachloride (CCl₄)
  • Temperature: 70°C
  • Duration: 12 hours
  • Yield: ~90%

Post-synthesis, 1,4-bis(bromomethyl)benzene undergoes dehydrohalogenation to form 1,4-divinylbenzene, followed by bromination of the ethenyl groups. However, direct evidence for this two-step pathway remains limited in the provided sources.

Industrial-Scale Bromomethylation and Subsequent Modifications

Industrial synthesis leverages scalable bromomethylation techniques, as demonstrated in patents for related compounds. A two-stage process developed for 4,4′-bis(bromomethyl)-biphenyl involves:

  • Bromomethyl Ether Synthesis: Paraformaldehyde reacts with hydrogen bromide (HBr) to form bis-bromomethyl ether (BBME).
  • Friedel-Crafts Alkylation: BBME reacts with aromatic substrates (e.g., benzene) in the presence of zinc bromide (ZnBr₂) to install bromomethyl groups.

Adapting this methodology, 1,4-bis(bromomethyl)benzene could undergo elimination to form ethenyl groups, followed by bromination. However, industrial-scale data specific to C₁₀H₆Br₄ remains undocumented in the provided sources.

Mechanistic Insights from Selenophene Synthesis

Although unrelated structurally, selenophene synthesis via Oxone®-mediated cyclization provides mechanistic parallels. Electrophilic selenium species generated from dibutyl diselenide and Oxone® react with diynes to form heterocycles. By analogy, bromine electrophiles could cyclize or functionalize acetylenic precursors to yield dibromoethenyl motifs.

Challenges and Optimization Strategies

  • Regioselectivity: Achieving geminal dibromination over vicinal addition requires fine-tuned reaction conditions.
  • Purification: Column chromatography or recrystallization (e.g., from methanol) isolates the target compound from polybrominated byproducts.
  • Scalability: Industrial methods prioritize cost-effective bromine sources and minimal waste, as seen in ZnBr₂-catalyzed systems.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(2,2-dibromoethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2/Pd, ethanol or other solvents.

    Substitution: NaOH, NH3, aqueous or organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Dehalogenated benzene derivatives.

    Substitution: Hydroxylated or aminated benzene derivatives.

Scientific Research Applications

Benzene, 1,4-bis(2,2-dibromoethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2,2-dibromoethenyl)- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

1,4-Divinylbenzene (Benzene, 1,4-diethenyl)

  • Molecular formula : C₁₀H₁₀ .
  • Molecular weight : 130.19 g/mol .
  • Key differences :
    • Lacks bromine substituents, reducing halogen-related reactivity (e.g., flame retardancy).
    • Lower molecular weight and simpler structure.
    • Applications: Precursor in polymer synthesis (e.g., crosslinking agent for polystyrene) .

1,4-Dibromo-2-methylbenzene (Benzene, 1,4-dibromo-2-methyl)

  • Molecular formula : C₇H₆Br₂ .
  • Molecular weight : 249.93 g/mol .
  • Key differences :
    • Bromine atoms are directly attached to the aromatic ring rather than ethenyl groups.
    • Exhibits IR peaks at 1445 cm⁻¹ (C-Br stretching) and 863 cm⁻¹ (aromatic C-H bending) .
    • Applications: Intermediate in agrochemical and pharmaceutical synthesis .

1,4-Bis(trichloromethyl)benzene

  • Molecular formula : C₈H₄Cl₆ .
  • Molecular weight : 312.84 g/mol .
  • Key differences :
    • Chlorine replaces bromine, altering electronegativity and reactivity.
    • Higher thermal stability (melting point: 106–110°C) .
    • Applications: Used in photochemical reactions and as a radical initiator .

Deltamethrin (3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate)

  • Molecular formula: C₂₂H₁₉Br₂NO₃ .
  • Molecular weight : 505.14 g/mol .
  • Key differences :
    • Contains a dibromoethenyl group but within a cyclopropane ester framework.
    • High bioactivity as a pyrethroid insecticide .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Benzene, 1,4-bis(2,2-dibromoethenyl)- C₈H₆Br₂ 261.94 Dibromoethenyl, aromatic Not reported
1,4-Divinylbenzene C₁₀H₁₀ 130.19 Ethenyl, aromatic 31–33
1,4-Dibromo-2-methylbenzene C₇H₆Br₂ 249.93 Bromo, methyl, aromatic Not reported
1,4-Bis(trichloromethyl)benzene C₈H₄Cl₆ 312.84 Trichloromethyl, aromatic 106–110
Deltamethrin C₂₂H₁₉Br₂NO₃ 505.14 Dibromoethenyl, ester, cyano 98–101

Table 2. Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR Peaks (cm⁻¹)
Benzene, 1,4-bis(2,2-dibromoethenyl)- 7.34–7.58 (m, aromatic/ethenyl) 3057, 1703, 1595, 1493
1,4-Divinylbenzene 6.6–7.4 (vinyl protons) 3050 (C-H stretch), 1630 (C=C)
1,4-Dibromo-2-methylbenzene Not reported 1445 (C-Br), 863 (aromatic C-H)
Deltamethrin Complex multiplet signals 1730 (ester C=O), 1520 (C≡N)

Q & A

Q. How can researchers optimize synthetic routes for 1,4-bis(2,2-dibromoethenyl)benzene derivatives?

  • Methodology :
  • Explore Sonogashira coupling for ethynyl-bridged systems, using Pd catalysts and Cu co-catalysts.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel columns with hexane/ethyl acetate gradients, as demonstrated for related biphenyl derivatives .

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